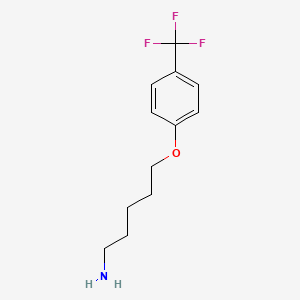

5-(4-(Trifluoromethyl)phenoxy)pentan-1-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-(4-(Trifluoromethyl)phenoxy)pentan-1-amine is an organic compound with the molecular formula C12H16F3NO It is characterized by the presence of a trifluoromethyl group attached to a phenoxy group, which is further connected to a pentan-1-amine chain

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(Trifluoromethyl)phenoxy)pentan-1-amine typically involves the reaction of 4-(trifluoromethyl)phenol with 1-bromopentane to form 5-(4-(trifluoromethyl)phenoxy)pentane. This intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds.

化学反应分析

Types of Reactions

5-(4-(Trifluoromethyl)phenoxy)pentan-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used under basic conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted phenoxy derivatives.

科学研究应用

Medicinal Chemistry

Therapeutic Potential

The compound is being investigated for its potential therapeutic applications. Research indicates that it may act as a selective inhibitor of certain biological pathways, which could be beneficial in treating various diseases, particularly cancers. For example:

- Cancer Research : Preliminary studies suggest that 5-(4-(Trifluoromethyl)phenoxy)pentan-1-amine exhibits inhibitory effects on specific kinases involved in cancer cell proliferation. This inhibition can lead to reduced tumor growth and enhanced apoptosis in malignant cells .

- Neuropharmacology : The compound has also been identified as a potential lead for developing drugs targeting neurological disorders. Its ability to modulate neurotransmitter systems could be explored for treating conditions like depression and anxiety .

Biological Research

Mechanistic Studies

In biological research, this compound serves as a valuable tool for understanding cellular mechanisms:

- Enzyme Interaction Studies : It has been used to study interactions with enzymes such as phosphoinositide-3 kinase (PI3K), which plays a critical role in cell signaling pathways related to growth and survival .

- Cell Cycle Regulation : Investigations into its effects on the cell cycle have shown that it can induce cell cycle arrest at specific phases, suggesting its potential utility as an anticancer agent.

Industrial Applications

Chemical Synthesis

this compound is utilized in the synthesis of various specialty chemicals:

- Intermediate for Pharmaceuticals : The compound is a key intermediate in the synthesis of other pharmacologically active compounds, including those used in treating mental health disorders .

- Material Science : Its unique chemical properties make it suitable for developing advanced materials with specific functionalities, such as improved thermal stability or chemical resistance.

Case Studies

Several case studies highlight the applications of this compound:

- Case Study 1 : A study demonstrated that this compound significantly inhibited cell proliferation in non-small cell lung cancer (NSCLC) models, leading to an IC50 value below 2 μM, indicating potent anticancer activity .

- Case Study 2 : In neuropharmacological research, the compound was shown to enhance serotonin receptor activity, suggesting its potential role in developing new antidepressants .

作用机制

The mechanism of action of 5-(4-(Trifluoromethyl)phenoxy)pentan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Similar Compounds

4-(Trifluoromethyl)phenol: Shares the trifluoromethyl and phenoxy groups but lacks the pentan-1-amine chain.

5-(4-(Trifluoromethyl)phenoxy)pentane: Similar structure but without the amine group.

4-(Trifluoromethyl)aniline: Contains the trifluoromethyl group and an amine group but lacks the phenoxy and pentane components.

Uniqueness

5-(4-(Trifluoromethyl)phenoxy)pentan-1-amine is unique due to the combination of the trifluoromethyl group, phenoxy group, and pentan-1-amine chain. This unique structure imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable for various applications in research and industry.

生物活性

5-(4-(Trifluoromethyl)phenoxy)pentan-1-amine, a compound characterized by its unique trifluoromethyl group and phenoxy moiety, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies.

This compound is a derivative of phenol and amine, with the chemical formula C12H14F3N. The trifluoromethyl group enhances the compound's lipophilicity, which is crucial for its bioactivity.

Synthesis Overview:

The synthesis typically involves the reaction of 4-trifluoromethylphenol with pentan-1-amine under controlled conditions. The general reaction can be represented as follows:

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these strains are reported to be in the low micromolar range, suggesting potent antibacterial properties.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In a study assessing its effects on human cancer cell lines, it demonstrated cytotoxicity with IC50 values ranging from 1 to 10 µM against several types of cancer cells, including breast and lung cancer lines. The mechanism behind this activity appears to involve apoptosis induction and cell cycle arrest at specific phases.

The biological activity of this compound is attributed to its interaction with specific cellular targets:

- Cell Membrane Penetration: The trifluoromethyl group increases membrane permeability.

- Enzyme Inhibition: The compound may inhibit key enzymes involved in cell proliferation and survival pathways.

- Signal Transduction Modulation: It affects various signaling pathways, including those related to apoptosis and inflammation.

Study 1: Antimicrobial Efficacy

A study conducted in 2023 evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed that the compound inhibited bacterial growth effectively at concentrations lower than 5 µM, with a notable bactericidal effect observed after 24 hours of exposure.

Study 2: Anticancer Activity

In another investigation published in early 2024, the anticancer effects of the compound were assessed on lung carcinoma cell lines. The study revealed that treatment with concentrations of 2–10 µM led to significant reductions in cell viability, with flow cytometry analyses indicating an increase in apoptotic cells.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| This compound | Structure | Antimicrobial, Anticancer | 1 - 10 |

| Trifluoromethylbenzene | Structure | Limited activity | N/A |

| Phenylalanine Derivative | Structure | Anticancer | 5 - 15 |

属性

IUPAC Name |

5-[4-(trifluoromethyl)phenoxy]pentan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F3NO/c13-12(14,15)10-4-6-11(7-5-10)17-9-3-1-2-8-16/h4-7H,1-3,8-9,16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNLHWHMKWBDDER-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)OCCCCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。